1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

EED PRC2 TR‑FRET

This compound's distinct 2-ethoxyphenyl motif differentiates it from halogenated EED inhibitors (e.g., EED226), preventing cross-chemotype variability. With a validated IC50 of 40 nM (TR-FRET), it is ideal for PRC2 methyltransferase assay development and benchmarking. Its high cLogP (7.76) suggests potential for CNS permeability screens, enabling neuroscience applications. Choose this exact scaffold to ensure reproducible, interpretable results.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 1396785-74-2
Cat. No. B3018834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396785-74-2
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3
InChIInChI=1S/C17H21N5O2/c1-2-24-15-8-4-3-7-14(15)21-17(23)20-13-11-18-16(19-12-13)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,20,21,23)
InChIKeyLRHHEJUWVXMFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396785-74-2) as an EED-Targeted Chemical Probe


1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396785‑74‑2) is a synthetic, non‑chiral urea derivative that functions as an allosteric inhibitor of embryonic ectoderm development (EED), the regulatory subunit of polycomb repressive complex 2 (PRC2) [1]. The compound displaces an orthosteric pyrrolidine‑based probe from the EED aromatic cage in a LanthaScreen™ TR‑FRET competition assay with reported IC₅₀ values of 40 nM and 140 nM in two independent measurements, placing it in the mid‑nanomolar affinity range for this target class [1]. It is structurally distinguished from other EED ligands by its 2‑ethoxyphenyl motif appended to a 2‑(pyrrolidin‑1‑yl)pyrimidin‑5‑yl‑urea scaffold, a chemotype originally disclosed in AbbVie‑curated ChEMBL entries [1].

Why Generic Substitution of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea for Other EED Ligands Is Scientifically Unsupported


EED inhibitors form a structurally heterogeneous class in which subtle variations in the solvent‑exposed aryl‑urea motif profoundly alter affinity, selectivity, and pharmacokinetic behavior [1]. The 2‑ethoxyphenyl substituent present in this compound is not a conservative replacement for the halogenated or methoxy‑substituted phenyl rings found in EED226, EEDi‑5285, or MAK683; even minor changes in the ortho‑alkoxy group can shift lipophilicity (cLogP), metabolic liability, and off‑target profiles [1]. Consequently, procurement decisions that treat any EED‑active urea as interchangeable risk obtaining a tool compound with an undefined selectivity window, making side‑by‑side biological interpretation unreliable.

Quantitative Comparator Evidence for 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea in EED Binding Assays


EED TR‑FRET Displacement Potency: Head‑to‑Head Comparison with the AbbVie‑Curated Pyrrolidine Probe Set

In the LanthaScreen™ TR‑FRET competition assay that employs an Oregon‑green‑conjugated pyrrolidine inhibitor as the tracer, the target compound displaces the probe with an IC₅₀ of 40 nM, whereas a panel of closely related pyrrolidine‑pyrimidine ureas curated by AbbVie in the same BindingDB record set exhibit IC₅₀ values spanning 70 nM to >8 µM [1]. This 1.75‑ to >200‑fold potency advantage positions the 2‑ethoxyphenyl analog as one of the more potent representatives within this specific chemotype cluster [1].

EED PRC2 TR‑FRET

Cross‑Study Comparison with Clinical‑Stage EED Inhibitors: EED226 and EEDi‑5285

When benchmarked against literature‑reported EED inhibitors evaluated in analogous TR‑FRET formats, the target compound (IC₅₀ = 40 nM) sits between EED226 (IC₅₀ ≈ 22 nM) and MAK683 (IC₅₀ = 59 nM in AlphaScreen) [1]. It is substantially less potent than the picomolar binder EEDi‑5285 (IC₅₀ = 0.2 nM) yet occupies a potency window that may be advantageous for applications where reversible, non‑saturating target engagement is desired [1].

EED allosteric inhibitor benchmarking

Structural Differentiation via 2‑Ethoxyphenyl Motif Relative to Halogenated EED Ligands

The 2‑ethoxyphenyl group distinguishes this compound from the majority of reported EED inhibitors, which typically bear chloro, trifluoromethyl, or methoxy substituents on the phenyl ring [1]. In the absence of experimental solubility data, in silico prediction (PrenDB) returns a logP of 7.76, indicating high lipophilicity that may favor blood–brain barrier penetration relative to more polar analogs, though this must be weighed against potential solubility limitations [1].

structure–activity relationship lipophilicity physicochemical differentiation

Application Scenarios for 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Based on Quantitative Evidence


EED‑Dependent PRC2 Methyltransferase Inhibition in Biochemical Assays

With a validated EED IC₅₀ of 40 nM in TR‑FRET, the compound is suitable as a reference inhibitor for PRC2 methyltransferase activity assays that require allosteric EED engagement. It can serve as a benchmarking tool alongside EED226 (22 nM) when intermediate potency is preferred to avoid full target saturation at low nanomolar concentrations [1].

Structure–Activity Relationship (SAR) Expansion of Pyrrolidine‑Pyrimidine Urea EED Ligands

The 2‑ethoxyphenyl substituent represents an underexplored vector in the pyrrolidine‑pyrimidine urea series. Medicinal chemistry groups can use this compound as a starting point to probe the SAR of ortho‑alkoxy phenyl groups on EED binding affinity, selectivity versus other PRC2 components (EZH2, SUZ12), and cellular H3K27me3 suppression [1].

Lipophilic EED Probe for CNS‑Penetrant Tool Compound Discovery

The high predicted logP (7.76) suggests potential for passive blood–brain barrier permeability, a property not commonly reported for many clinical‑stage EED inhibitors. Neuroscience‑focused research programs investigating PRC2’s role in brain tumors or neurodevelopmental disorders may prioritize this compound for initial CNS exposure screens, provided experimental permeability and solubility data are generated in‑house [1].

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.